molecular formula C11H14O5 B1398813 Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate CAS No. 151292-83-0

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate

Cat. No. B1398813
CAS RN: 151292-83-0
M. Wt: 226.23 g/mol
InChI Key: HLMFEOFHBFXLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate” is a chemical compound with the molecular formula C11H14O5 . It is also known by other names such as “methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate”, “starbld0046407”, and "Methyl (3,5-dimethoxy-4-hydroxyphenyl)acetate" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate” can be represented by the InChI string: InChI=1S/C11H14O5/c1-14-8-4-7 (6-10 (12)16-3)5-9 (15-2)11 (8)13/h4-5,13H,6H2,1-3H3 . The Canonical SMILES representation is COC1=CC (=CC (=C1O)OC)CC (=O)OC .


Physical And Chemical Properties Analysis

“Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate” has a molecular weight of 226.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are both 226.08412354 g/mol . The Topological Polar Surface Area is 65 Ų . The Heavy Atom Count is 16 .

Scientific Research Applications

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate: A Comprehensive Analysis of Scientific Research Applications

properties

IUPAC Name

methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)16-3)5-9(15-2)11(8)13/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMFEOFHBFXLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate

Synthesis routes and methods

Procedure details

(4-Hydroxy-3,5-dimethoxy-phenyl)-acetic acid (9.5 g, 0.042 mmol) was added to methanol (260 mL) and sulfuric acid (8 mL). After completion of addition the reaction was heated at reflux overnight. The next day, the reaction mixture was cooled down and concentrated to yield a crude oil. The oil was re-dissolved in ethyl acetate, washed with water, brine, and dried over sodium sulfate, and filtered to be concentrated again. The crude material was purified using silica gel chromatography (50%:50% ethyl acetate:pentane) to yield the desired product (1.5 g, 75% yield based on recovered starting material).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.